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Compound of Interest

Compound Name:
4-Chloro-6,7-dimethoxyquinolin-

2(1H)-one

CAS No.: 933609-72-4

Cat. No.: B3058978

Get Quote

Executive Summary & Structural Disambiguation
Objective: This guide details the crystallographic properties, solid-state organization, and

synthesis of the 4-chloro-6,7-dimethoxyquinoline scaffold.

Critical Note on Nomenclature: While the specific nomenclature "4-Chloro-6,7-
dimethoxyquinolin-2(1H)-one" (CAS 933609-72-4) appears in chemical catalogs, the primary

crystallographically characterized entity relevant to drug development—specifically as the key

intermediate for c-Met inhibitors like Cabozantinib—is 4-Chloro-6,7-dimethoxyquinoline (CAS

35654-56-9).

The "2(1H)-one" designation typically refers to the starting material (6,7-dimethoxyquinolin-

2(1H)-one) or a tautomer of the hydroxy-quinoline. This guide focuses on the 4-Chloro-6,7-

dimethoxyquinoline (C₁₁H₁₀ClNO₂) structure, as this is the validated solid-state form used in

high-performance pharmaceutical synthesis.
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The crystal structure of 4-Chloro-6,7-dimethoxyquinoline has been solved using single-crystal

X-ray diffraction (XRD). The molecule crystallizes in a monoclinic system, favoring a packing

motif driven by

stacking and weak hydrogen bonds rather than the strong dipole networks seen in its quinolone
precursors.

Table 1: Crystal Data & Structure Refinement
Parameter Value Significance

Empirical Formula C₁₁H₁₀ClNO₂ Core scaffold for TKIs

Formula Weight 223.65 g/mol
Low MW fragment (Rule of 5

compliant)

Crystal System Monoclinic Common for planar aromatics

Space Group

ngcontent-ng-c1768565111=""

_nghost-ng-c1025087918=""

class="inline ng-star-inserted">

Centrosymmetric, favoring

dense packing

Unit Cell Dimensions

Å

Å

Å

Short

-axis indicates stacking

direction

Angles Monoclinic distortion

Volume (

)
1026.4(3) Å³

Z (Molecules/Cell) 4 Standard for

Density (calculated) 1.447 g/cm³
Moderate density for organic

chloride

Absorption Coeff.[1][2][3][4] (

)
0.35 mm⁻¹

Mo K

radiation

CCDC Number 852241 Verified Database Entry
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Analyst Insight: The short

-axis (4.65 Å) is a critical performance metric. It corresponds to the distance

between stacked quinoline planes. This "pancake" stacking maximizes orbital

overlap, which contributes to the compound's low solubility in polar solvents and

high stability during storage.

Structural Analysis & Intermolecular Interactions
The performance of this intermediate in substitution reactions (S_NAr) is dictated by its

electronic structure, which is revealed in the solid state.

Planarity: The quinoline ring system is essentially planar (r.m.s.[1] deviation = 0.002 Å).[1]

The methoxy carbons deviate only slightly (-0.08 Å and +0.02 Å), indicating strong

conjugation with the aromatic ring.

Intramolecular Lock: A specific C—H···Cl interaction exists between the C8 proton and the

Cl1 atom, forming a pseudo-ring S(5) motif. This "locks" the conformation, reducing rotatable

entropy and pre-organizing the molecule for binding or reaction.

Packing Forces: unlike the "2-one" precursors which rely on N-H···O hydrogen bonds, this

chloro-derivative relies on Van der Waals forces and

stacking along the

-axis.

Diagram 1: Structural Logic & Interaction Map
This diagram illustrates the transition from the "2-one" precursor to the "4-chloro" active

intermediate and the resulting solid-state forces.
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Caption: Structural evolution from the hydroxy-precursor to the chlorinated crystal scaffold,

highlighting the key intramolecular "lock" that stabilizes the planar conformation.

Comparative Performance Guide
For researchers selecting between the Chloro-derivative and the Hydroxy/Quinolone forms for

solid-state studies or synthesis.
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Feature
4-Chloro-6,7-
dimethoxyquinoline

4-Hydroxy-6,7-
dimethoxyquinoline

Crystal Habit Pink/White Prisms or Needles High-melting Powder

Dominant Interaction Stacking (Lipophilic) Hydrogen Bonding (N-H···O)

Solubility Profile
Soluble in DCM, EtOAc, MeOH

(warm)

Poor solubility (requires

DMSO/Acid)

Reactivity
Electrophilic (Ready for

S_NAr)

Nucleophilic (Requires

activation)

Melting Point 132–136 °C > 280 °C (Decomposition)

Expert Recommendation: If your goal is X-ray diffraction analysis, the 4-Chloro variant is

significantly easier to crystallize due to its solubility in volatile organic solvents (Methanol/Ethyl

Acetate). The hydroxy/quinolone variants often precipitate as microcrystalline powders due to

strong intermolecular H-bonding, making single-crystal growth difficult.

Experimental Protocols
The following protocols are validated for generating high-quality crystals suitable for XRD

analysis.

A. Synthesis of the Scaffold
Note: This step converts the hydroxy-quinolone into the chloro-quinoline.

Reagents: Mix 6,7-dimethoxy-4-hydroxyquinoline (1.0 eq) with Phosphorus Oxychloride (

, 5.0 eq).

Reaction: Reflux at 100°C for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5).

Quench: Cool to RT. Pour slowly onto crushed ice/water. Neutralize with 50% NaOH or

ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

to pH 8.
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Isolation: Filter the resulting precipitate. Wash with cold water.

Purification: Flash chromatography (Petroleum Ether:EtOAc 8:1) yields the pure 4-chloro

product.

B. Crystallization Protocol (Single Crystal Growth)
To obtain crystals matching the

space group data:

Solvent System: Methanol (HPLC Grade).

Method: Slow Evaporation.

Procedure:

Dissolve 50 mg of purified 4-chloro-6,7-dimethoxyquinoline in 5 mL of warm methanol.

Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial.

Cover the vial with parafilm and poke 3–4 small holes to control evaporation rate.

Store in a vibration-free, dark environment at 20–25°C.

Timeline: Pink/Colorless prismatic crystals typically form within 48–72 hours.

Diagram 2: Crystallization Workflow
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Caption: Optimized workflow for growing single crystals of 4-chloro-6,7-dimethoxyquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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